molecular formula C20H23BrN2O2S2 B12019359 (3Z)-5-bromo-1-hexyl-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-1-hexyl-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12019359
M. Wt: 467.4 g/mol
InChI Key: XLGDIBLRIHFLMQ-MSUUIHNZSA-N
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Description

(3Z)-5-bromo-1-hexyl-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with multiple functional groups, including a bromine atom, a hexyl chain, and a thiazolidinone moiety, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-1-hexyl-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the indole core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced through alkylation reactions using hexyl halides and a strong base such as sodium hydride.

    Formation of the Thiazolidinone Moiety: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a suitable α-haloketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-1-hexyl-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

The unique structure of this compound may make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and anti-microbial therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-1-hexyl-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the thiazolidinone moiety may enhance its ability to form hydrogen bonds and interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anti-cancer properties.

    5-bromoindole: A simpler brominated indole derivative with potential biological activities.

    Thiazolidinediones: A class of compounds known for their anti-diabetic properties.

Uniqueness

The uniqueness of (3Z)-5-bromo-1-hexyl-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H23BrN2O2S2

Molecular Weight

467.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23BrN2O2S2/c1-3-5-6-7-11-22-15-9-8-13(21)12-14(15)16(18(22)24)17-19(25)23(10-4-2)20(26)27-17/h8-9,12H,3-7,10-11H2,1-2H3/b17-16-

InChI Key

XLGDIBLRIHFLMQ-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC)C1=O

Origin of Product

United States

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